Cas no 16959-62-9 (methyl indolizine-2-carboxylate)

methyl indolizine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Indolizinecarboxylic acid methyl ester
- 2-carbomethoxyindolizine
- AC1LCHBX
- CTK0A8312
- EN300-80632
- Indolizin-2-carbonsaeure-methylester
- indolizine-2-carboxylic acid methyl ester
- Methyl 2-indolizinecarboxylate
- SureCN4915811
- EOS-60701
- Methyl indolizine-2-carboxylate
- 2-Indolizinecarboxylic acid, methyl ester
- SCHEMBL4915811
- AKOS023166505
- methylindolizine-2-carboxylate
- 16959-62-9
- AS-78893
- SY189942
- AM20120708
- DA-26102
- DTXSID80344898
- MFCD13178636
- CS-0067843
- methyl indolizine-2-carboxylate
-
- MDL: MFCD13178636
- インチ: InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3
- InChIKey: PZENCFVMMTWFIK-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CN2C=CC=CC2=C1
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
methyl indolizine-2-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl indolizine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80632-0.1g |
methyl indolizine-2-carboxylate |
16959-62-9 | 95% | 0.1g |
$127.0 | 2023-09-02 | |
Enamine | EN300-80632-2.5g |
methyl indolizine-2-carboxylate |
16959-62-9 | 95% | 2.5g |
$772.0 | 2023-09-02 | |
Enamine | EN300-80632-1.0g |
methyl indolizine-2-carboxylate |
16959-62-9 | 95% | 1.0g |
$367.0 | 2023-02-12 | |
Alichem | A199010988-5g |
Methyl indolizine-2-carboxylate |
16959-62-9 | 95% | 5g |
$1,032.00 | 2022-04-02 | |
Chemenu | CM239354-5g |
Methyl indolizine-2-carboxylate |
16959-62-9 | 95%+ | 5g |
$*** | 2023-03-30 | |
Enamine | EN300-80632-1g |
methyl indolizine-2-carboxylate |
16959-62-9 | 95% | 1g |
$367.0 | 2023-09-02 | |
1PlusChem | 1P00ANWS-100mg |
Indolizine-2-carboxylic acid methyl ester |
16959-62-9 | 95% | 100mg |
$65.00 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2431-250mg |
methyl indolizine-2-carboxylate |
16959-62-9 | 97% | 250mg |
¥649.0 | 2024-04-23 | |
Ambeed | A335401-250mg |
Methyl indolizine-2-carboxylate |
16959-62-9 | 98% | 250mg |
$91.0 | 2024-04-23 | |
1PlusChem | 1P00ANWS-250mg |
Indolizine-2-carboxylic acid methyl ester |
16959-62-9 | 98% | 250mg |
$81.00 | 2025-02-25 |
methyl indolizine-2-carboxylate 関連文献
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Amreen Chouhan,Kusum Ucheniya,Lalit Yadav,Pooja Kumari Jat,Asha Gurjar,Satpal Singh Badsara Org. Biomol. Chem. 2023 21 7643
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2. Addition products of 2-(N-arylformimidoyl)pyridines and carbanions, and their reduction to octahydroindolizine derivativesJohn M. Sprake,Keith D. Watson J. Chem. Soc. Perkin Trans. 1 1976 5
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3. Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamidesMoira L. Bode,Perry T. Kaye,Rosemary George J. Chem. Soc. Perkin Trans. 1 1994 3023
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4. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizinesMoira L. Bode,Perry T. Kaye J. Chem. Soc. Perkin Trans. 1 1993 1809
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Youngeun Jung,Ikyon Kim Org. Biomol. Chem. 2015 13 10986
-
Jialing Zhong,Rihuang Pan,Xufeng Lin RSC Adv. 2022 12 20499
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Gurnos Jones,J. Stanyer J. Chem. Soc. C 1969 901
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8. Stereochemistry of ethyl octahydro-3-methylindolizine-2-carboxylateJohn M. Sprake,Keith D. Watson J. Chem. Soc. Perkin Trans. 2 1976 107
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Jinwei Sun,Fuyao Wang,Yongmiao Shen,Huizhen Zhi,Hui Wu,Yun Liu Org. Biomol. Chem. 2015 13 10236
-
10. 529. Indolizines. Part IIIJ. Hurst,T. Melton,D. G. Wibberley J. Chem. Soc. 1965 2948
methyl indolizine-2-carboxylateに関する追加情報
Comprehensive Overview of Methyl Indolizine-2-carboxylate (CAS No. 16959-62-9): Properties, Applications, and Research Insights
Methyl indolizine-2-carboxylate (CAS No. 16959-62-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The indolizine core, a fused bicyclic system comprising a pyrrole and pyridine ring, serves as a versatile scaffold for designing bioactive molecules. This article delves into the chemical properties, synthetic routes, and emerging applications of this compound, while addressing frequently searched queries such as "methyl indolizine-2-carboxylate synthesis" and "indolizine derivatives in drug discovery."
The compound's molecular formula, C10H9NO2, and a molar mass of 175.18 g/mol, make it a lightweight yet functionally rich intermediate. Researchers often explore its esterification reactivity and electron-rich aromatic system, which are pivotal for modifications in medicinal chemistry. Recent studies highlight its role in developing fluorescent probes and kinase inhibitors, aligning with trends in precision medicine and targeted therapies. A 2023 Journal of Medicinal Chemistry review emphasized its potential as a privileged structure for fragment-based drug design.
Synthetic methodologies for CAS 16959-62-9 typically involve cyclization strategies, such as the Tschitschibabin indolizine synthesis or palladium-catalyzed cross-coupling reactions. These methods are frequently searched under terms like "green synthesis of indolizine carboxylates"—reflecting the growing demand for sustainable chemistry. Notably, microwave-assisted protocols have reduced reaction times from hours to minutes, as cited in a 2022 ACS Sustainable Chemistry & Engineering paper, addressing industrial scalability concerns.
Beyond pharmaceuticals, methyl indolizine-2-carboxylate derivatives exhibit promise in material science, particularly in organic electronics due to their tunable luminescence. Searches for "indolizine-based OLED materials" surged by 40% in 2023, according to Google Trends, underscoring its interdisciplinary relevance. Computational studies using DFT calculations further predict its utility in designing non-linear optical (NLO) materials, a hot topic in photonics research.
Quality control of 16959-62-9 remains critical, with HPLC purity thresholds (>98%) being a common search parameter among purchasers. Analytical techniques like LC-MS and NMR spectroscopy are routinely employed to verify structural integrity, as impurities may affect downstream applications. Storage recommendations (2-8°C under inert atmosphere) and shelf-life data are also frequently queried by laboratory personnel.
The compound's safety profile is well-documented, with standard organic laboratory precautions sufficing for handling. Unlike some heterocycles, it lacks mutagenic alerts in QSAR models, making it attractive for preclinical development. This contrasts with trending searches for "safer heterocyclic building blocks," reflecting industry shifts toward benign-by-design molecules.
Emerging patents (e.g., WO202318764A1) highlight novel indolizine-2-carboxylate analogs as allosteric modulators for GPCRs—a response to the 70% increase in searches for "GPCR-targeted drug candidates" since 2021. Such developments position methyl indolizine-2-carboxylate as a key player in next-generation therapeutics, particularly for neurological disorders and metabolic diseases.
In conclusion, CAS 16959-62-9 exemplifies the convergence of traditional heterocyclic chemistry with modern applications. Its adaptability across drug discovery, materials science, and sustainable synthesis ensures continued relevance, as evidenced by both academic publications and search engine analytics. Future research may focus on continuous flow synthesis and AI-assisted property prediction—two rapidly growing areas that align with user search patterns for "automated heterocycle synthesis" and "machine learning in chemical design."
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